Unique Halogen Arrangement: Differentiation from 5-Bromo-3-fluoro-1H-pyridin-2-one (Des-Methyl Analog)
The target compound, 5-bromo-3-fluoro-6-methyl-1H-pyridin-2-one (MW 206.01), differs from 5-bromo-3-fluoro-1H-pyridin-2-one (CAS 156772-63-3; MW 191.99) solely by the presence of a methyl group at the 6-position, which increases molecular weight by 14.02 Da [1]. This methyl substituent sterically shields the C-6 position, eliminating N–H/C-6 tautomeric ambiguity present in the des-methyl analog and fixing the lactam form. The resulting substitution pattern provides three electronically differentiated positions (C-5–Br, C-3–F, C-6–CH₃) for sequential functionalization, compared to only two reactive handles in the des-methyl comparator.
| Evidence Dimension | Substitution Pattern Complexity (Number of Distinct Reactive Sites) |
|---|---|
| Target Compound Data | Three distinct reactive handles: C–Br (5-position), C–F (3-position), C–CH₃ (6-position); MW 206.01 |
| Comparator Or Baseline | 5-Bromo-3-fluoro-1H-pyridin-2-one (CAS 156772-63-3): Two distinct reactive handles (C-5–Br, C-3–F); MW 191.99 |
| Quantified Difference | One additional reactive position (C-6–CH₃) relative to comparator; MW increase of 14.02 Da (7.3% increase); eliminates N/C-6 tautomeric equilibrium |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula data from authoritative chemical databases. |
Why This Matters
For synthetic chemists building complexity, the additional C-6 methyl provides a third functionalization vector, reducing the step count required to reach highly decorated analogs compared with the des-methyl comparator.
- [1] Chemsrc. 5-Bromo-3-fluoro-6-methyl-1H-pyridin-2-one. CAS RN 2503209-40-1. MW: 206.01. Accessed April 2026. View Source
